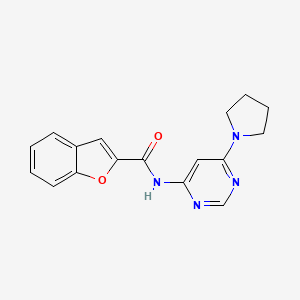

N-Ethyl-1,3,4-thiadiazole-2,5-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Ethyl-1,3,4-thiadiazole-2,5-diamine” is a chemical compound with the formula C₄H₈N₄S . It has a molecular weight of 144.198 g/mol .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The compounds were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .Molecular Structure Analysis

The molecular structure of “N-Ethyl-1,3,4-thiadiazole-2,5-diamine” was investigated using DFT calculations (b3lyp/6-311++G(d,p)) to understand the structures’ geometry and physiochemical properties .Physical And Chemical Properties Analysis

“N-Ethyl-1,3,4-thiadiazole-2,5-diamine” has a molecular weight of 144.198 g/mol and is stored at ambient temperature .Applications De Recherche Scientifique

Anti-Microbial Agents

Compounds with the 1,3,4-thiadiazole scaffold have shown considerable antibacterial activity. For instance, certain derivatives have demonstrated significant activity against bacteria such as B. subtilis and P. aeruginosa compared to standard drugs .

Anti-Epileptic Agents

The 5-amino-2-sulfonamide thiadiazole derivatives have been found to offer protection against convulsions with no neurotoxicity observed. They exhibit good binding affinity toward proteins by inhibiting carbonic anhydrase, which is effective against mild convulsions .

Anti-Inflammatory Agents

Some 1,3,4-thiadiazole derivatives have shown an adequate anti-inflammatory effect with inhibition in paw edema comparable to that of indomethacin, a standard anti-inflammatory drug .

Analytical Chemistry

The thiadiazole scaffold is used in analytical chemistry for various research applications. It can be involved in chromatography and mass spectrometry techniques to analyze different chemical substances .

Biopharma Production

In biopharmaceutical production, compounds like N-Ethyl-1,3,4-thiadiazole-2,5-diamine can be used in the synthesis of more complex molecules that serve as active pharmaceutical ingredients .

Safety and Controlled Environment Solutions

This compound may also be used in safety and controlled environment solutions where high precision and reliability are required for scientific experiments .

Mécanisme D'action

Target of Action

N-Ethyl-1,3,4-thiadiazole-2,5-diamine is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial , anticonvulsant , and antitumor activities 1,3,4-thiadiazoles have been reported to inhibit various enzymes such as epidermal growth factor receptor (egfr) kinase, carbonic anhydrase, phosphodiesterase-7 (pde7), tyrosine kinase, and aromatase .

Mode of Action

It’s known that the 1,3,4-thiadiazole derivatives interact with their targets, leading to changes in cellular processes . For instance, some 1,3,4-thiadiazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting a potential antimicrobial mode of action .

Biochemical Pathways

Given the reported biological activities of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may interfere with the biochemical pathways associated with microbial growth, neuronal signaling, and tumor progression .

Pharmacokinetics

The compound’s molecular formula is reported as c6h13n7s, with an average mass of 215279 Da . This information, along with further experimental studies, could help predict its ADME properties.

Result of Action

Based on the reported activities of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may lead to the inhibition of microbial growth, reduction of neuronal excitability, and suppression of tumor progression .

Propriétés

IUPAC Name |

2-N-ethyl-1,3,4-thiadiazole-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-2-6-4-8-7-3(5)9-4/h2H2,1H3,(H2,5,7)(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKWZTLHPKKOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-1,3,4-thiadiazole-2,5-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B2894873.png)

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)